molecular formula C8H14ClNO2 B13496993 Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride

Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride

Cat. No.: B13496993
M. Wt: 191.65 g/mol
InChI Key: YUQDPTLUAWXCIO-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[221]heptane-4-carboxylate hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride typically involves the reaction of a suitable bicyclic precursor with methylating agents under controlled conditions. One common method involves the use of palladium-catalyzed reactions to introduce the methyl ester group into the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides, while reduction with LiAlH4 can yield alcohols.

Scientific Research Applications

Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride is unique due to the specific positioning of the carboxylate group and the presence of the nitrogen atom within the bicyclic structure. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride?

The synthesis typically involves bicyclic lactam intermediates subjected to alcoholysis or reductive amination. For example, lactam alcoholysis with methanol under acidic conditions can yield the methyl ester, followed by hydrochlorination . Cycloaddition reactions, such as Diels-Alder approaches using functionalized dienes and nitroso compounds, are also employed to construct the bicyclic core . Post-functionalization steps, including esterification and salt formation, are critical for final product isolation.

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

Key methods include:

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D^2D NMR (COSY, HSQC) to confirm bicyclic scaffold geometry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C8_8H12_{12}ClNO2_2) and detect isotopic patterns .
  • X-ray Crystallography : To resolve stereochemical ambiguities in the bicyclic system, particularly for enantiopure forms .

Q. How should researchers assess the hydrolytic stability of the methyl ester group under physiological conditions?

Conduct pH-dependent stability studies (e.g., pH 1–7.4) at 37°C using HPLC or LC-MS to monitor ester hydrolysis. Buffered solutions with simulated gastric/intestinal fluids can mimic biological environments. Stability in DMSO or aqueous stock solutions should also be tested for in vitro assays .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in this compound?

Enantiomer separation methods include:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates, exploiting stereoselective ester hydrolysis .
  • Diastereomeric Salt Formation : Pairing with chiral acids (e.g., tartaric acid) to crystallize specific enantiomers .

Q. How can reaction yields be optimized during bicyclic intermediate synthesis?

Key factors include:

  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions in cycloadditions .
  • Temperature Control : Low temperatures (–20°C to 0°C) stabilize reactive intermediates during lactam ring formation .

Q. What methodologies address discrepancies in reported biological activities of derivatives?

Systematic approaches involve:

  • Purity Validation : Ensure >95% purity via HPLC and elemental analysis to exclude confounding impurities .
  • Structural Confirmation : Use X-ray crystallography or NOE NMR to validate stereochemistry, as small structural variations significantly impact activity .
  • Standardized Assays : Replicate studies under consistent conditions (e.g., cell lines, incubation times) to compare IC50_{50} values for antitumor or antiviral activity .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s LogP values?

LogP discrepancies may arise from measurement techniques (shake-flask vs. computational methods like XLogP3). Validate experimentally via reversed-phase HPLC retention times calibrated against standards. Computational models should account for ionization (e.g., hydrochloride salt) and tautomeric forms .

Q. What are the implications of varying enantiomeric ratios in pharmacological studies?

Enantiomers may exhibit divergent binding affinities or off-target effects. For example, (1R,3S,4S)-enantiomers of related bicyclic compounds show enhanced antiviral potency compared to their counterparts . Researchers should report enantiomeric excess (ee) and correlate it with bioactivity data to clarify structure-activity relationships .

Q. Methodological Notes

  • Safety Protocols : Handle hydrochloride salts in fume hoods due to potential HCl release. Use inert atmospheres (N2_2) for moisture-sensitive intermediates .
  • Scale-Up Challenges : Optimize column chromatography for large-scale enantiomer separation or transition to preparative SFC (supercritical fluid chromatography) .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-3-2-6(4-8)9-5-8;/h6,9H,2-5H2,1H3;1H

InChI Key

YUQDPTLUAWXCIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)NC2.Cl

Origin of Product

United States

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